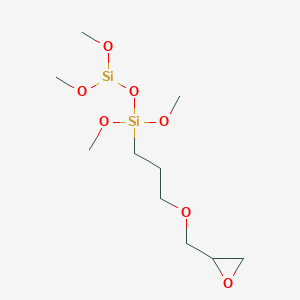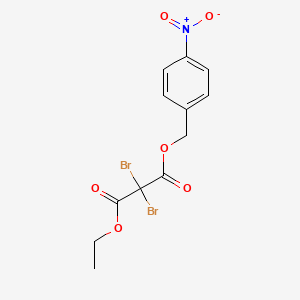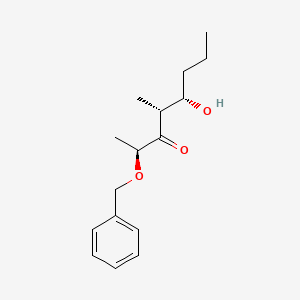![molecular formula C18H21N5O4 B12562403 N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine CAS No. 210584-40-0](/img/structure/B12562403.png)
N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine is a complex organic compound that features a unique structure with multiple pyridine rings and glycine units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine typically involves the reaction of pyridine-2-carboxaldehyde with glycine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The process may involve multiple steps, including condensation, reduction, and purification to achieve high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles or nucleophiles under suitable conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine involves its interaction with specific molecular targets and pathways. The compound may act as a chelating agent, binding to metal ions and influencing their biological activity. It may also interact with proteins and enzymes, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine
- N,N-Dimethyl-N,N-bis(2-pyridinylmethyl)-1,2-ethanediamine
- N,N-Bis[(pyridin-2-yl)methyl]methanesulfonamide
Uniqueness
N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine is unique due to its specific structure, which includes multiple glycine units and pyridine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
210584-40-0 |
|---|---|
Molecular Formula |
C18H21N5O4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[2-[[2-[bis(pyridin-2-ylmethyl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H21N5O4/c24-16(22-10-18(26)27)9-21-17(25)13-23(11-14-5-1-3-7-19-14)12-15-6-2-4-8-20-15/h1-8H,9-13H2,(H,21,25)(H,22,24)(H,26,27) |
InChI Key |
DMMTZABFOODTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


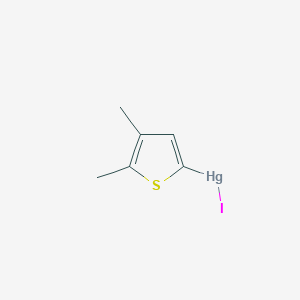

![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
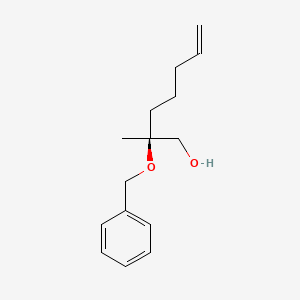
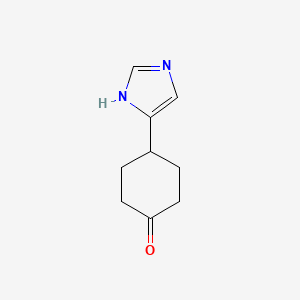
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
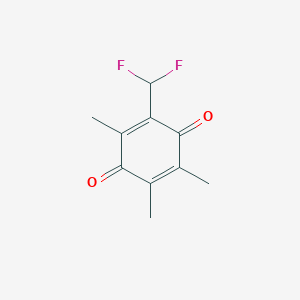
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
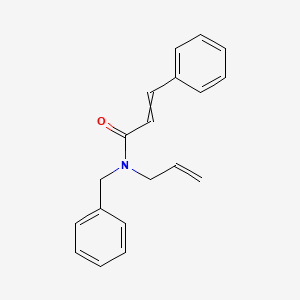
![1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine](/img/structure/B12562381.png)
